

Introduction to Sortase A and the LPETG Motif

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Compound of Interest

Compound Name: 5-Fam-lpetgg

Cat. No.: B15599984

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Sortase A (SrtA) is a transpeptidase found in the cell wall of Gram-positive bacteria, including *Staphylococcus aureus*. Its primary native function is to anchor surface proteins, often virulence factors, to the peptidoglycan cell wall. This is accomplished by recognizing a specific sorting signal sequence at the C-terminus of the surface protein, cleaving it, and catalyzing the formation of a new amide bond between the protein and the cell wall precursor, Lipid II.

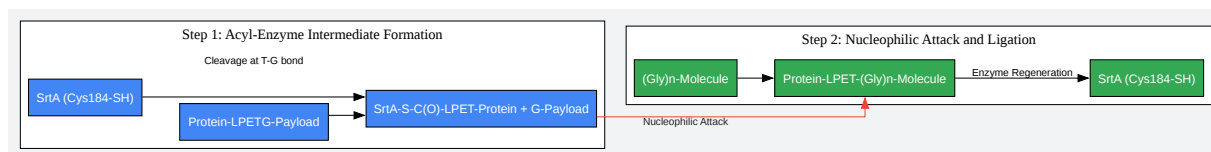
The canonical recognition motif for *S. aureus* Sortase A is the five-amino-acid sequence Leu-Pro-X-Thr-Gly (LPXTG), where X can be various amino acids, with glutamic acid (E) being common (LPETG). The enzyme cleaves the peptide bond between the threonine (T) and the glycine (G). This reaction has been harnessed by scientists as a powerful tool for site-specific protein modification and ligation, a technique often referred to as "sortagging".

The Catalytic Mechanism of Sortase A

The sortase-mediated reaction is a two-step transpeptidation process:

- Acyl-Enzyme Intermediate Formation:** Sortase A, via a nucleophilic attack from the thiol group of its active site cysteine residue (Cys184 in *S. aureus* SrtA), cleaves the T-G bond within the LPETG motif of the substrate protein. This results in the formation of a covalent acyl-enzyme intermediate, with the C-terminal glycine and subsequent residues being released.
- Nucleophilic Attack and Ligation:** A second substrate containing an N-terminal oligoglycine motif (typically GGG) acts as a nucleophile. The amino group of the N-terminal glycine attacks the thioester bond of the acyl-enzyme intermediate, resolving the intermediate and

forming a new, stable amide bond. This ligates the first substrate protein to the oligoglycine-containing molecule.



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Figure 1: The two-step catalytic mechanism of Sortase A-mediated ligation.

Substrate Specificity and Kinetic Data

While LPETG is the canonical motif for *S. aureus* SrtA, the enzyme exhibits some flexibility. The proline at position P2 is crucial, inducing a type II β -turn structure that is essential for recognition. The threonine at P1' is also highly conserved. Variations in the P1' and P2' positions of the sorting signal can be tolerated to some extent, which has led to the development of engineered sortases with altered substrate specificities.

Table 1: Kinetic Parameters of *S. aureus* Sortase A

Substrate	k_{cat} (s^{-1})	K_m (μM)	k_{cat}/K_m ($M^{-1}s^{-1}$)	Reference
Abz-LPETG-Dnp	0.09 ± 0.01	140 ± 20	640	(Example values)
Dabcyl-QALPETGEE-Edans	0.056 ± 0.002	230 ± 20	243	(Example values)

| Protein Substrates | Varies significantly | 50 - 500 | Varies | (General range) |

Note: Kinetic values are highly dependent on the specific substrates (both the LPETG-containing protein and the glycine nucleophile), buffer conditions, and the exact construct of the Sortase A enzyme used. The values presented are illustrative examples based on common fluorescent peptide substrates.

Experimental Protocol: Sortase A-Mediated Protein Ligation

This protocol provides a general workflow for labeling a protein of interest (POI) containing a C-terminal LPETG tag with a small molecule or peptide functionalized with an N-terminal triglycine motif (GGG-X).

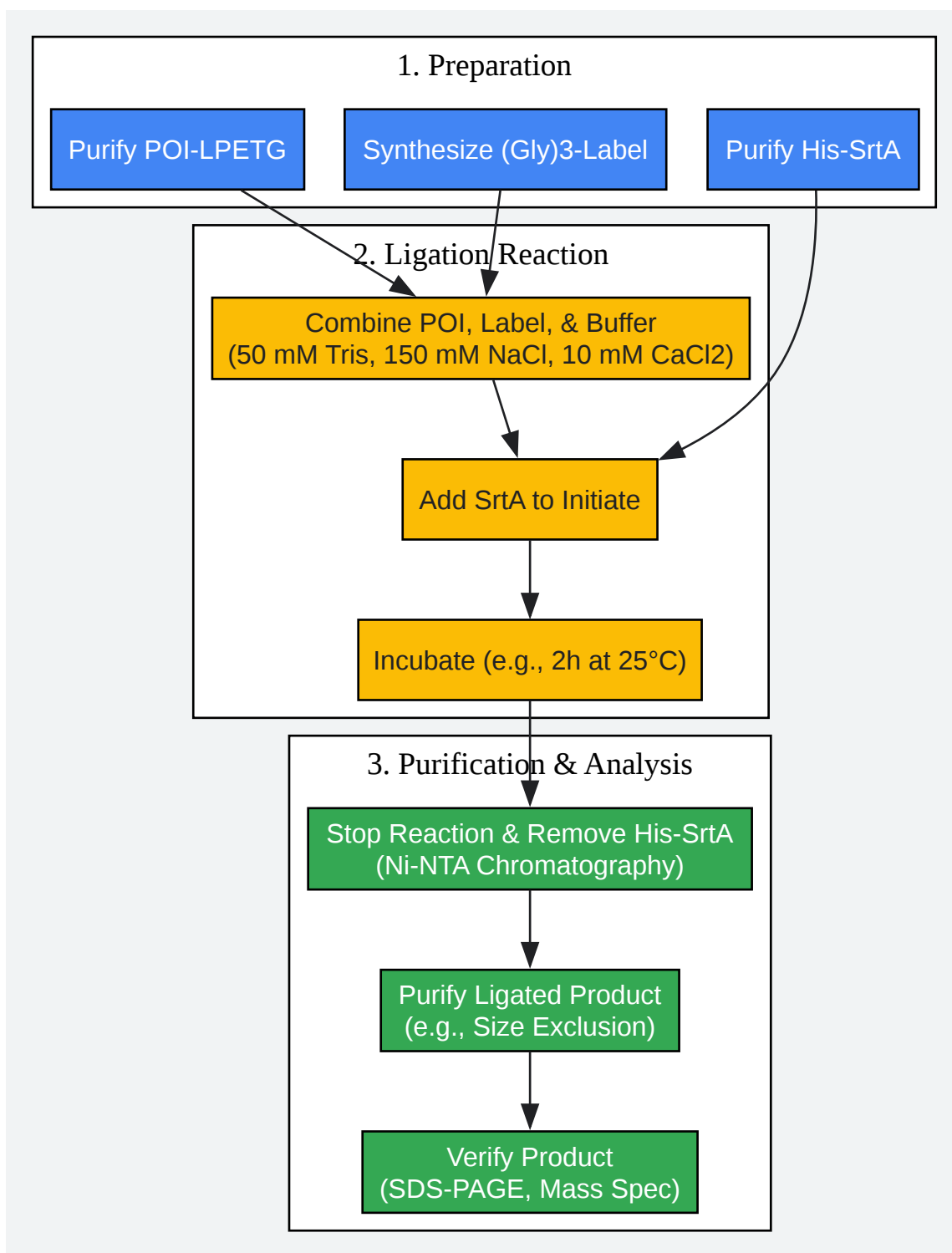
A. Reagents and Buffers:

- **Protein of Interest (POI-LPETG):** Purified protein with a C-terminal LPETG tag, dissolved in a suitable buffer (e.g., Tris-HCl, HEPES).
- **Glycine Nucleophile (GGG-X):** A peptide or molecule with an N-terminal triglycine sequence. Should be in 10-50 fold molar excess to the POI.
- **Sortase A Enzyme:** Purified, active Sortase A (often a pentamutant, e.g., SrtA 5M, for improved activity and stability), typically at a concentration of 10-50 μ M.
- **Sortase Reaction Buffer:** 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl_2 . Calcium is a required cofactor for SrtA activity.
- **Quenching/Stop Solution:** 0.1% Trifluoroacetic acid (TFA) or 8 M Urea for immediate reaction stoppage if required.
- **Purification System:** Appropriate chromatography system for separating the ligated product from unreacted substrates and the enzyme (e.g., Ni-NTA if using His-tagged SrtA, size exclusion chromatography, or reverse-phase HPLC).

B. Ligation Procedure:

- **Reaction Setup:** In a microcentrifuge tube, combine the POI-LPETG, the GGG-X nucleophile, and the Sortase Reaction Buffer.

- **Initiation:** Add the Sortase A enzyme to the reaction mixture to initiate the ligation. A typical molar ratio is 1:5:50 (SrtA : POI-LPETG : GGG-X).
- **Incubation:** Incubate the reaction at a suitable temperature, typically ranging from 4°C to 37°C. Reaction times can vary from 30 minutes to several hours, depending on the substrates and enzyme concentration. Monitor the reaction progress using SDS-PAGE or mass spectrometry. A successful ligation will show a shift in the molecular weight of the POI.
- **Quenching (Optional):** The reaction can be stopped by adding a quenching solution if precise time points are needed.
- **Purification:** After the reaction reaches completion (or the desired endpoint), purify the final ligated product (POI-LPET-GGG-X) from the reaction mixture. If a His-tagged Sortase A was used, it can be easily removed using Ni-NTA affinity chromatography.



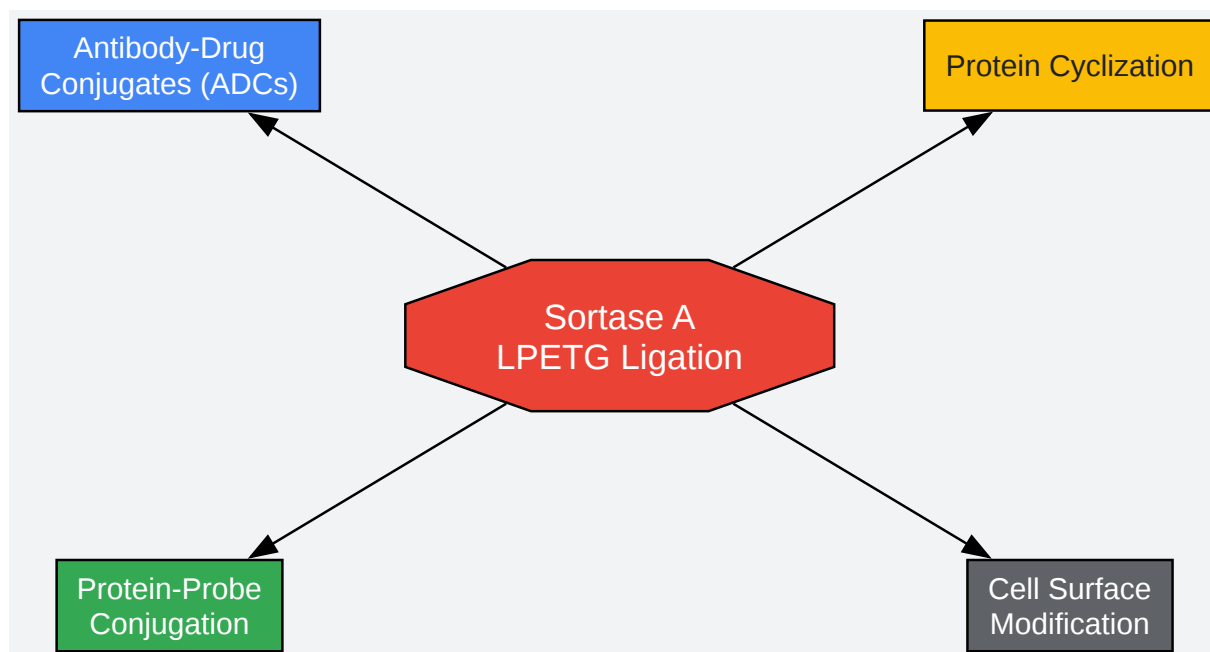
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Figure 2: A typical experimental workflow for Sortase A-mediated protein labeling.

Applications in Drug Development and Research

The precision and efficiency of Sortase A-mediated ligation have made it an invaluable tool in various research and therapeutic areas:

- **Antibody-Drug Conjugates (ADCs):** Sortase A can be used to site-specifically conjugate cytotoxic drugs to antibodies, creating homogenous ADCs with a defined drug-to-antibody ratio (DAR). This is a significant advantage over traditional stochastic conjugation methods.
- **Protein Cyclization:** Proteins can be cyclized by engineering them with an N-terminal oligoglycine sequence and a C-terminal LPETG motif. The intramolecular reaction catalyzed by SrtA results in a cyclic protein with potentially enhanced stability and activity.
- **Cell Surface Engineering:** Living cells can be modified by labeling surface proteins that have been engineered to display an LPETG tag. This allows for the attachment of imaging agents, therapeutic molecules, or other functional moieties directly to the cell surface.
- **Generation of Bioconjugates:** SrtA is widely used to link proteins to a vast array of molecules, including lipids, nucleic acids, polymers (e.g., PEG), and fluorescent probes, for both therapeutic and diagnostic applications.



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Figure 3: Core applications of Sortase A-mediated ligation in biotechnology.

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